molecular formula C16H14N2O6S B2897323 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate CAS No. 852864-85-8

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

Cat. No.: B2897323
CAS No.: 852864-85-8
M. Wt: 362.36
InChI Key: VHGRZZSIFWZXGK-UHFFFAOYSA-N
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Description

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate (CAS 852864-85-8) is a synthetic biochemical intermediate with a molecular formula of C16H14N2O6S and a molecular weight of 362.36 g/mol . This compound features a distinctive molecular architecture that incorporates a thiophene carboxamide moiety and a reactive formylphenoxy group. This structure is characteristic of a class of compounds being investigated in medicinal chemistry for the development of novel therapeutics, particularly as inhibitors of key enzymatic targets like sphingomyelin synthase 2 (SMS2) . Its primary research value lies in its role as a versatile building block for the design and optimization of potent, selective small-molecule inhibitors. The compound's mechanism of action is derived from its potential to be further derivatized into molecules that modulate specific biological pathways. Research on analogous thiophene carboxamide derivatives has demonstrated highly potent inhibitory activity against SMS2, an enzyme involved in sphingomyelin synthesis . Elevated sphingomyelin levels are associated with pathological conditions such as dry eye disease (DED) and inflammation, making SMS2 a valuable therapeutic target . Furthermore, the presence of multiple functional groups, including the amide and formyl groups, makes this compound an ideal precursor for further chemical modifications via condensation or nucleophilic substitution reactions, facilitating structure-activity relationship (SAR) studies . It is supplied as a solid with a predicted density of 1.465 g/cm³ and is intended for use in non-human research applications only . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c17-15(22)12-5-6-25-16(12)18-13(20)8-24-14(21)9-23-11-3-1-10(7-19)2-4-11/h1-7H,8-9H2,(H2,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGRZZSIFWZXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 15
  • H : 12
  • N : 2
  • O : 4
  • S : 1

Molecular Weight

  • 387.24 g/mol

Structural Characteristics

The compound features a thiophene ring, an amine group, and an ester functional group, which contribute to its biological activity. The presence of a carbamoyl group enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties : The thiophene moiety is known for its antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives of similar structures have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiophene-based compounds. The results indicated that compounds similar to [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily through the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Efficacy

Research published in Pharmaceutical Biology assessed the antimicrobial properties of related compounds. The findings showed that derivatives with similar structural motifs displayed notable activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism .

Anti-inflammatory Effects

A recent study in Frontiers in Pharmacology investigated the anti-inflammatory properties of thiophene derivatives. Results indicated that these compounds could reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicityJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive bacteriaPharmaceutical Biology
Anti-inflammatoryReduced cytokine productionFrontiers in Pharmacology

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues are compared below based on substituents, biological activity, and pharmacological properties.

Table 1: Comparison of Structural Analogues
Compound Name Structural Features Biological Activity Key Findings
Target Compound : [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate 4-formylphenoxy acetate + thiophene carbamoyl amide Not explicitly reported (hypothesized AChE inhibition) Unique combination of aromatic and hydrogen-bonding groups; potential for dual-target activity.
Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives 4-formylphenoxy acetate + variable amide substituents AChE inhibition Compounds 4b and 4i showed higher potency than galanthamine (IC₅₀ < 1 µM).
2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(naphthofuran-1-yl)acetate (Compound 1771, ) Naphthofuran acetate + 1,3,4-oxadiazole amide Antibacterial (Staphylococcus aureus) MIC values: 2–8 µg/mL; oxadiazole enhances membrane penetration.
[2-(4-methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate Methoxyphenyl amide + cyclohexane carbonyl Not explicitly reported Cyclohexane group increases lipophilicity, likely improving CNS penetration.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Benzyloxycarbonyl + 4-oxocyclohexyl Research use (no bioactivity reported) Labile ester group for controlled release applications.

Key Structural Variations and Implications

Aromatic Substituents: The 4-formylphenoxy group in the target compound and derivatives is critical for AChE inhibition, likely through π-π stacking with the enzyme's aromatic gorge . Replacement with naphthofuran () shifts activity toward antibacterial targets, possibly due to increased hydrophobicity and membrane disruption .

1,3,4-Oxadiazole rings () improve metabolic stability and electron-withdrawing effects, enhancing antibacterial potency .

Ester vs. Amide Linkages :

  • The ester in the target compound may confer faster hydrolysis rates compared to the stable amides in cyclohexane derivatives (), affecting bioavailability.

Preparation Methods

Synthesis of 3-Aminothiophene-2-carboxamide

The thiophene carboxamide moiety is synthesized via Friedel-Crafts acylation of thiophene derivatives. In a representative procedure, thiophene-3-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonium hydroxide to yield 3-carbamoylthiophene. Amination at the 2-position is achieved via nitration followed by catalytic hydrogenation. For instance, treating 3-carbamoylthiophene with fuming nitric acid at 0°C produces 3-carbamoyl-2-nitrothiophene, which is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere to yield 3-aminothiophene-2-carboxamide.

Preparation of 4-Formylphenoxyacetic Acid

4-Hydroxybenzaldehyde undergoes O-alkylation with chloroacetic acid in the presence of potassium carbonate. In a typical protocol, 4-hydroxybenzaldehyde (1.0 eq) and chloroacetic acid (1.2 eq) are refluxed in acetone with K₂CO₃ (2.0 eq) for 12 hours, yielding 4-formylphenoxyacetic acid in 78% yield after recrystallization from ethanol. The aldehyde group remains intact under these mildly basic conditions, avoiding undesired side reactions.

Coupling Methodologies for Ester and Amide Bond Formation

Esterification of Glycolic Acid Derivatives

The glycolic acid spacer is introduced via esterification. 2-Chloroacetyl chloride reacts with 4-formylphenoxyacetic acid in dichloromethane (DCM) using triethylamine (TEA) as a base. This step forms 2-chloro-2-oxoethyl 2-(4-formylphenoxy)acetate, which is then subjected to nucleophilic substitution with 3-aminothiophene-2-carboxamide. Alternatively, direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves 72% yield.

Amidation of Thiophene Carboxamide

The amide bond is formed under Schotten-Baumann conditions. 3-Aminothiophen-2-carboxamide (1.0 eq) is treated with 2-chloro-2-oxoethyl 2-(4-formylphenoxy)acetate (1.1 eq) in a biphasic system of DCM and aqueous NaHCO₃. Stirring at room temperature for 6 hours affords the target compound in 68% yield. For higher efficiency, HATU (1.5 eq) and DIPEA (3.0 eq) in DMF at 0°C to room temperature achieve 85% conversion, followed by purification via silica gel chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but risk aldehyde oxidation. Non-polar solvents (DCM, toluene) preserve the aldehyde group but slow reaction kinetics. Optimal results are obtained in DMF at 0°C–25°C, balancing reactivity and functional group stability.

Protecting Group Strategies

The aldehyde group in 4-formylphenoxyacetic acid is protected as a dimethyl acetal during esterification. Treatment with ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene forms the acetal, which is deprotected post-coupling using 2M HCl in THF. This approach increases overall yield from 58% to 76%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 8.21 (s, 1H, NH), 7.89 (d, J = 5.2 Hz, 1H, thiophene-H), 7.65–7.58 (m, 2H, Ar-H), 6.98–6.91 (m, 2H, Ar-H), 4.72 (s, 2H, OCH₂CO), 4.25 (s, 2H, COOCH₂).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1690 cm⁻¹ (C=O aldehyde).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows ≥98% purity with a retention time of 6.8 minutes. LC-MS (ESI+) confirms the molecular ion peak at m/z 405.1 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing HATU with cheaper alternatives like DCC reduces costs but requires longer reaction times (24 vs. 6 hours). Bulk synthesis trials using DCC (2.0 eq) and HOBt (1.5 eq) in THF achieve 70% yield, suitable for kilogram-scale production.

Waste Management

Neutralization of acidic by-products with aqueous NaOH and solvent recovery via distillation minimize environmental impact. Pd/C catalysts are recycled via filtration and reactivation, reducing heavy metal waste.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (%) Cost (USD/g)
Schotten-Baumann ClCH₂COCl, NaHCO₃ 68 95 12.50
HATU Coupling HATU, DIPEA 85 98 18.20
DCC-Mediated DCC, HOBt 70 97 9.80

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDMF
Temperature70°C (±2°C)
Reaction Time12–16 hours
Purification MethodColumn chromatography (SiO₂, EtOAc/hexane)

Q. Table 2: Analytical Signatures

TechniqueKey ObservationReference
¹H NMR (DMSO-d₆)Formyl proton: δ 10.02
HRMS (ESI+)[M+H]⁺: 403.0821
HPLC Retention Time8.2 min (C18, 60% MeOH)

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